molecular formula C13H10F3NO2S B14573732 2-[3-(Trifluoromethyl)benzene-1-sulfonyl]aniline CAS No. 61174-35-4

2-[3-(Trifluoromethyl)benzene-1-sulfonyl]aniline

Cat. No.: B14573732
CAS No.: 61174-35-4
M. Wt: 301.29 g/mol
InChI Key: VLLWELQKURJROC-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)benzene-1-sulfonyl]aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a sulfonyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)benzene-1-sulfonyl]aniline typically involves multiple steps One common method is the Friedel-Crafts acylation followed by sulfonylation and amination The process begins with the acylation of benzene using trifluoromethyl benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chlorideFinally, the aniline group is introduced through a nucleophilic substitution reaction with aniline .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)benzene-1-sulfonyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the benzene ring can yield nitro derivatives, while reduction can lead to the formation of amines .

Scientific Research Applications

2-[3-(Trifluoromethyl)benzene-1-sulfonyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)benzene-1-sulfonyl]aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(Trifluoromethyl)benzene-1-sulfonyl]aniline apart from these compounds is its specific combination of functional groups, which imparts unique chemical and physical properties. The presence of both the sulfonyl and aniline groups allows for a wider range of chemical reactions and applications .

Properties

CAS No.

61174-35-4

Molecular Formula

C13H10F3NO2S

Molecular Weight

301.29 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]sulfonylaniline

InChI

InChI=1S/C13H10F3NO2S/c14-13(15,16)9-4-3-5-10(8-9)20(18,19)12-7-2-1-6-11(12)17/h1-8H,17H2

InChI Key

VLLWELQKURJROC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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